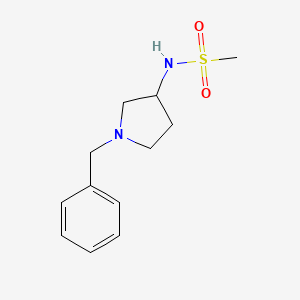![molecular formula C12H16N2O3 B7566208 1-[2-(2-Methylmorpholin-4-yl)-2-oxoethyl]pyridin-2-one](/img/structure/B7566208.png)
1-[2-(2-Methylmorpholin-4-yl)-2-oxoethyl]pyridin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[2-(2-Methylmorpholin-4-yl)-2-oxoethyl]pyridin-2-one, also known as MMPEP, is a potent and selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It was first synthesized in 2002 by researchers at the University of Bristol, UK. MMPEP has been extensively studied in recent years due to its potential therapeutic applications in various neurological disorders such as Parkinson's disease, schizophrenia, and addiction.
作用机制
1-[2-(2-Methylmorpholin-4-yl)-2-oxoethyl]pyridin-2-one selectively binds to and blocks the activity of mGluR5, a G protein-coupled receptor that is widely expressed in the brain. mGluR5 plays a key role in regulating synaptic plasticity, learning, and memory. By blocking mGluR5, 1-[2-(2-Methylmorpholin-4-yl)-2-oxoethyl]pyridin-2-one reduces the excitability of neurons and modulates neurotransmitter release, leading to its therapeutic effects in various neurological disorders.
Biochemical and Physiological Effects:
1-[2-(2-Methylmorpholin-4-yl)-2-oxoethyl]pyridin-2-one has been shown to have a number of biochemical and physiological effects in preclinical models. It reduces the release of glutamate, a key neurotransmitter involved in various neurological disorders. It also reduces the activation of microglia, the immune cells in the brain that are involved in neuroinflammation. 1-[2-(2-Methylmorpholin-4-yl)-2-oxoethyl]pyridin-2-one has also been shown to increase the production of brain-derived neurotrophic factor (BDNF), a protein that promotes neuronal survival and plasticity.
实验室实验的优点和局限性
One of the main advantages of 1-[2-(2-Methylmorpholin-4-yl)-2-oxoethyl]pyridin-2-one is its high selectivity and potency for mGluR5. This allows researchers to specifically target this receptor without affecting other receptors in the brain. 1-[2-(2-Methylmorpholin-4-yl)-2-oxoethyl]pyridin-2-one is also relatively stable and can be easily synthesized in large quantities. However, one limitation of 1-[2-(2-Methylmorpholin-4-yl)-2-oxoethyl]pyridin-2-one is its poor solubility in aqueous solutions, which can make it difficult to administer in some experimental settings.
未来方向
There are several future directions for research on 1-[2-(2-Methylmorpholin-4-yl)-2-oxoethyl]pyridin-2-one. One area of interest is its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Huntington's disease. 1-[2-(2-Methylmorpholin-4-yl)-2-oxoethyl]pyridin-2-one has been shown to improve cognitive function and reduce neuroinflammation in animal models of these disorders. Another area of interest is its potential use in the treatment of pain. 1-[2-(2-Methylmorpholin-4-yl)-2-oxoethyl]pyridin-2-one has been shown to reduce pain sensitivity in animal models of chronic pain. Finally, there is interest in developing more potent and selective mGluR5 antagonists based on the structure of 1-[2-(2-Methylmorpholin-4-yl)-2-oxoethyl]pyridin-2-one. These compounds could have even greater therapeutic potential for various neurological disorders.
合成方法
The synthesis of 1-[2-(2-Methylmorpholin-4-yl)-2-oxoethyl]pyridin-2-one involves a multi-step process starting from commercially available starting materials. The key step involves the reaction of 2-chloronicotinic acid with 2-methylmorpholine to form the corresponding amide. This intermediate is then treated with acetic anhydride to afford 1-[2-(2-Methylmorpholin-4-yl)-2-oxoethyl]pyridin-2-one in high yield and purity. The overall synthesis is relatively simple and can be easily scaled up for large-scale production.
科学研究应用
1-[2-(2-Methylmorpholin-4-yl)-2-oxoethyl]pyridin-2-one has been extensively studied in preclinical models of various neurological disorders. In Parkinson's disease, 1-[2-(2-Methylmorpholin-4-yl)-2-oxoethyl]pyridin-2-one has been shown to improve motor function and reduce neuroinflammation in animal models. In schizophrenia, 1-[2-(2-Methylmorpholin-4-yl)-2-oxoethyl]pyridin-2-one has been shown to attenuate the behavioral and neurochemical effects of psychostimulants. In addiction, 1-[2-(2-Methylmorpholin-4-yl)-2-oxoethyl]pyridin-2-one has been shown to reduce drug-seeking behavior and relapse in animal models of cocaine and alcohol addiction. These findings suggest that 1-[2-(2-Methylmorpholin-4-yl)-2-oxoethyl]pyridin-2-one could be a promising therapeutic agent for these disorders.
属性
IUPAC Name |
1-[2-(2-methylmorpholin-4-yl)-2-oxoethyl]pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-10-8-14(6-7-17-10)12(16)9-13-5-3-2-4-11(13)15/h2-5,10H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NILRFSHPKOMAPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCO1)C(=O)CN2C=CC=CC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-(1,2,3,4-tetrahydronaphthalen-1-ylamino)acetamide](/img/structure/B7566134.png)
![1-[2-(3,5-Dimethylpiperidin-1-yl)-2-methylpropyl]-3-[(3-methylphenyl)methyl]urea](/img/structure/B7566139.png)

![N-[(1-phenylcyclopentyl)methyl]methanesulfonamide](/img/structure/B7566145.png)
![2-[4-(Cyclobutanecarbonyl)piperazin-1-yl]-1-(2,3-dihydroindol-1-yl)ethanone](/img/structure/B7566148.png)
![1-[(2-Methoxyphenyl)methyl]-3-(3-phenylbutyl)urea](/img/structure/B7566156.png)
![N-[(4-cyanophenyl)methyl]-N,2-dimethylcyclopropane-1-carboxamide](/img/structure/B7566178.png)

![N-[6-(benzimidazol-1-yl)pyridin-3-yl]cyclopropanecarboxamide](/img/structure/B7566184.png)
![3-[[2-(4-Fluorophenyl)cyclopropanecarbonyl]amino]-4-pyrrolidin-1-ylbenzamide](/img/structure/B7566204.png)
![1-[1-(2-Chlorophenyl)ethyl]piperidin-3-ol](/img/structure/B7566207.png)
![N-[[4-(3-oxopiperazine-1-carbonyl)phenyl]methyl]quinoline-4-carboxamide](/img/structure/B7566213.png)
![1-[3-(2,3-dihydroindole-1-carbonyl)phenyl]-3-[3-(3,4-dihydro-1H-isoquinolin-2-yl)-2-hydroxypropyl]urea](/img/structure/B7566216.png)
![N-cyclopropyl-7a-methyl-5-oxo-N-propan-2-yl-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B7566217.png)